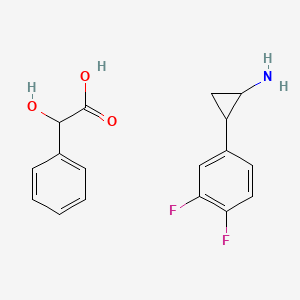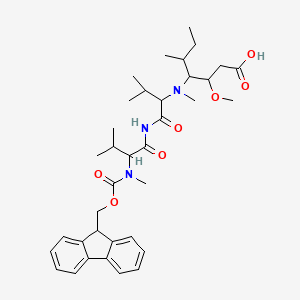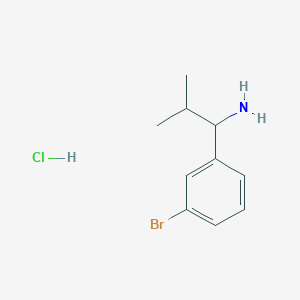
2,2'-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorinated triethylene glycol is a compound that has garnered significant interest due to its unique properties and potential applications. This compound is characterized by the presence of fluorine atoms attached to the triethylene glycol backbone, which imparts distinct chemical and physical properties. The incorporation of fluorine atoms enhances the compound’s thermal stability, chemical resistance, and hydrophobicity, making it suitable for various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated triethylene glycol typically involves the esterification of triethylene glycol monomethyl ether with fluorinated acids. For instance, one method involves the esterification of triethylene glycol monomethyl ether with 2-trifluoromethacrylic acid, catalyzed by methanesulfonic acid . This reaction yields the desired fluorinated product in moderate yields.
Industrial Production Methods: Industrial production of fluorinated triethylene glycol often employs similar esterification reactions but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity. Additionally, purification steps, including distillation and crystallization, are employed to obtain high-purity fluorinated triethylene glycol suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Fluorinated triethylene glycol undergoes various chemical reactions, including nucleophilic substitution, oxidation, and polymerization. The presence of fluorine atoms influences the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the displacement of a leaving group by a nucleophile.
Oxidation: Fluorinated triethylene glycol can undergo oxidation reactions to form various oxidized products.
Polymerization: The compound can be polymerized with other monomers to form copolymers with unique properties.
Major Products Formed: The major products formed from these reactions include fluorinated polymers, oxidized derivatives, and various substituted products. These products exhibit enhanced thermal stability, chemical resistance, and unique surface properties.
Scientific Research Applications
Fluorinated triethylene glycol finds applications in various fields due to its unique properties:
Mechanism of Action
The mechanism of action of fluorinated triethylene glycol is primarily attributed to the presence of fluorine atoms, which influence its chemical reactivity and interactions with other molecules. The fluorine atoms enhance the compound’s hydrophobicity and chemical resistance, allowing it to interact selectively with specific molecular targets. These interactions can modulate various biochemical pathways and processes, making the compound useful in diverse applications .
Comparison with Similar Compounds
Fluorinated triethylene glycol can be compared with other glycol ethers and fluorinated compounds:
Similar Compounds: Ethylene glycol, propylene glycol, and other fluorinated glycol ethers.
Properties
Molecular Formula |
C6H2F12O4 |
|---|---|
Molecular Weight |
366.06 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-hydroxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C6H2F12O4/c7-1(8,19)3(11,12)21-5(15,16)6(17,18)22-4(13,14)2(9,10)20/h19-20H |
InChI Key |
FOQAFBBXICTMGC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(C(OC(C(O)(F)F)(F)F)(F)F)(F)F)(F)F)(O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13395652.png)


![(R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine](/img/structure/B13395669.png)

![(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13395684.png)

![2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose](/img/structure/B13395698.png)
![(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2](/img/structure/B13395702.png)
![2-[4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395708.png)



